Rimegepant

Vue d'ensemble

Description

Le Rimegépant est un antagoniste du récepteur du peptide apparenté au gène de la calcitonine, administré par voie orale, de petite taille. Il est principalement utilisé pour le traitement aigu de la migraine avec ou sans aura chez les adultes et pour le traitement préventif de la migraine épisodique . Le Rimegépant offre un temps de réponse potentiel plus rapide et pratique grâce à sa formulation sous forme de comprimé à désintégration orale .

Applications De Recherche Scientifique

Rimegepant has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of calcitonin gene-related peptide receptor antagonists and their chemical properties.

Biology: this compound is studied for its interactions with biological receptors and its effects on cellular pathways.

Medicine: It is extensively researched for its therapeutic potential in treating migraines and other neurological conditions.

Industry: this compound’s synthesis and production methods are of interest in pharmaceutical manufacturing and process optimization

Mécanisme D'action

Target of Action

Rimegepant primarily targets the Calcitonin Gene-Related Peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels. During a migraine attack, the levels of CGRP increase in the body .

Mode of Action

This compound acts as an antagonist to the CGRP receptors . It competes with CGRP for occupancy at these receptors, thereby preventing the actions of CGRP . This blockade inhibits the ability of CGRP to amplify and perpetuate the pain associated with migraine headaches .

Biochemical Pathways

By blocking CGRP receptors, this compound likely affects these pathways, leading to a reduction in the pain and other symptoms associated with migraines .

Pharmacokinetics

This compound exhibits good oral bioavailability, with approximately 64% of the drug being absorbed following oral administration . It is extensively distributed to tissues . The drug is primarily metabolized in the liver via the CYP3A4 isoenzyme, and to a lesser extent by the CYP2C9 isoenzyme . About 77% of an administered dose is eliminated unchanged, suggesting metabolism is likely to be a minor means of drug elimination . The elimination half-life of this compound is approximately 11 hours .

Result of Action

The primary result of this compound’s action is the reduction of migraine symptoms, including headache, nausea, vomiting, light sensitivity, and sound sensitivity . By blocking CGRP receptors, this compound can stop an active migraine attack and also reduce the number of attacks over time .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, high-fat foods may delay and reduce the extent of absorption . Furthermore, the drug’s action can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, sex, weight, and genetic makeup.

Analyse Biochimique

Biochemical Properties

Rimegepant plays a significant role in biochemical reactions by blocking the CGRP receptors . It effectively antagonizes CGRP activity at both the CGRP receptor and the structurally related amylin 1 (AMY 1) receptor, but is approximately 30-fold more effective at blocking the CGRP receptor .

Cellular Effects

This compound influences cell function by preventing the activity of a pronociceptive molecule that has been implicated in migraine pathophysiology . It helps to abort migraine headaches and has a relatively rapid onset of effect .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the CGRP receptors . This antagonism of the CGRP pathway has become an attractive target for migraine therapy as it has no observed vasoconstrictive properties and is therefore safer for use in patients with contraindications to standard therapy .

Temporal Effects in Laboratory Settings

In pivotal phase III trials, this compound was more effective than placebo at relieving pain and the most bothersome symptom when taken as needed for the acute treatment of migraine . The beneficial effects of this compound in reducing migraine frequency and improving quality of life were maintained over the longer term (up to 52 weeks) .

Metabolic Pathways

This compound is metabolized mainly through CYP3A4 and CYP2C9 . Concurrent administration with CYP450 inducers and inhibitors result in altered levels of this compound efficacy and risk .

Transport and Distribution

The drug’s oral bioavailability is approximately 64% , indicating that it is effectively absorbed and distributed in the body.

Méthodes De Préparation

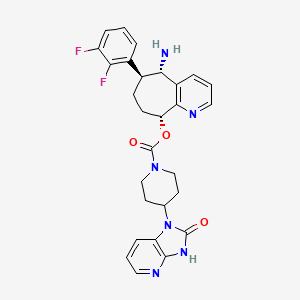

Voies de synthèse et conditions de réaction : La synthèse du rimegépant implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage ultérieur. Le processus commence généralement par la préparation d'un intermédiaire cycloheptapyridine, qui est ensuite fonctionnalisé pour introduire les substituants nécessaires . L'étape finale consiste à coupler cet intermédiaire avec un dérivé de l'imidazopyridine dans des conditions de réaction spécifiques pour obtenir le rimegépant .

Méthodes de production industrielle : La production industrielle du rimegépant suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Ceci implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour assurer la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Rimegépant subit diverses réactions chimiques, notamment :

Oxydation : Le Rimegépant peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification du rimegépant.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs nucléophiles comme l'azoture de sodium et le cyanure de potassium sont employés dans des conditions contrôlées.

Principaux produits formés :

4. Applications de la recherche scientifique

Le Rimegépant présente un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études sur les antagonistes du récepteur du peptide apparenté au gène de la calcitonine et leurs propriétés chimiques.

Biologie : Le Rimegépant est étudié pour ses interactions avec les récepteurs biologiques et ses effets sur les voies cellulaires.

Médecine : Il est largement étudié pour son potentiel thérapeutique dans le traitement des migraines et d'autres affections neurologiques.

Industrie : Les méthodes de synthèse et de production du Rimegépant présentent un intérêt dans la fabrication pharmaceutique et l'optimisation des procédés

5. Mécanisme d'action

Le Rimegépant exerce ses effets en antagonisant le récepteur du peptide apparenté au gène de la calcitonine. Ce récepteur est impliqué dans la physiopathologie des migraines, et son blocage par le rimegépant contribue à prévenir l'activité des molécules pronociceptives impliquées dans la physiopathologie de la migraine . Les cibles moléculaires comprennent le récepteur du peptide apparenté au gène de la calcitonine, et les voies impliquées sont celles liées à la douleur et à l'inflammation .

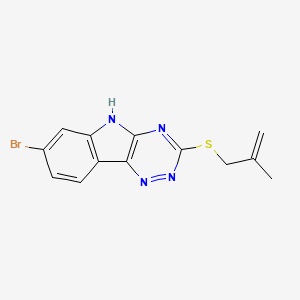

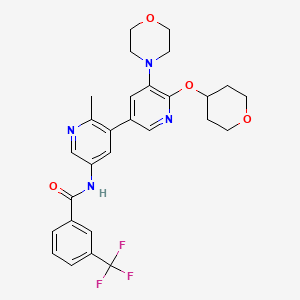

Comparaison Avec Des Composés Similaires

Le Rimegépant est comparé à d'autres antagonistes du récepteur du peptide apparenté au gène de la calcitonine tels que l'ubrogepant et l'atogepant. Bien que tous ces composés partagent un mécanisme d'action similaire, le rimegépant est unique par sa double approbation pour le traitement aigu et le traitement préventif des migraines . D'autres composés similaires comprennent :

Ubrogepant : Un autre antagoniste du récepteur du peptide apparenté au gène de la calcitonine utilisé pour le traitement aigu de la migraine.

Atogepant : Utilisé pour le traitement préventif des migraines.

Lasmiditan : Un agoniste du récepteur de la sérotonine utilisé pour le traitement aigu de la migraine

La formulation unique du Rimegépant sous forme de comprimé à désintégration orale et sa double approbation thérapeutique en font une option précieuse dans la prise en charge de la migraine .

Propriétés

IUPAC Name |

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNAOFGYEFKHPB-ANJVHQHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156003 | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1289023-67-1 | |

| Record name | Rimegepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimegepant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMEGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)